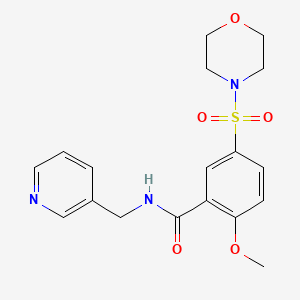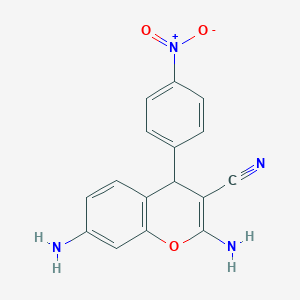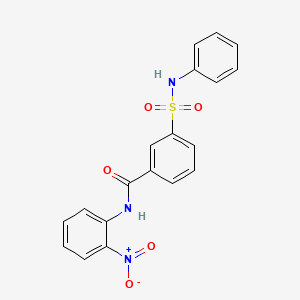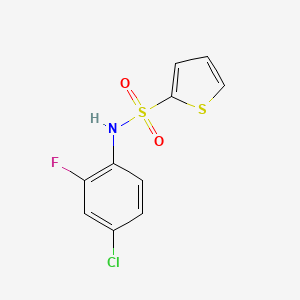
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNSB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. As such, MNSB has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of PTP1B. PTP1B is a phosphatase that dephosphorylates the insulin receptor and other key signaling proteins, leading to the downregulation of insulin signaling and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In studies conducted on obese mice, this compound treatment led to improved glucose tolerance, increased insulin sensitivity, and reduced body weight. In addition, this compound was found to improve lipid metabolism and reduce inflammation in these animals. These findings suggest that this compound has the potential to be a valuable therapeutic agent for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide as a research tool is its potency and selectivity as a PTP1B inhibitor. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop more potent and selective PTP1B inhibitors with improved pharmacological properties. Another area of interest is the study of the effects of this compound on other signaling pathways and metabolic processes. By understanding the broader effects of this compound on cellular metabolism, it may be possible to identify new targets for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and sodium sulfite to yield the 4-morpholinylsulfonyl derivative. The final step involves the reaction of the sulfonamide with 3-pyridinemethanol in the presence of a base, such as sodium hydride, to form the desired product.
Applications De Recherche Scientifique
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in biomedical research. One of the main areas of focus has been its role as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new therapeutic agents for metabolic disorders.
Propriétés
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-5-4-15(27(23,24)21-7-9-26-10-8-21)11-16(17)18(22)20-13-14-3-2-6-19-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAZATCOHRPGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5023571.png)
![8-(4-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5023579.png)

![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)




![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5023617.png)